Boc-Leu-OSu, or N-alpha-Boc-L-leucine N-hydroxysuccinimide ester, is a chemical compound with the molecular formula C₁₅H₂₄N₂O₆. It is a derivative of leucine, an essential amino acid, and is commonly used in peptide synthesis due to its ability to activate carboxylic acids for coupling reactions. The Boc (tert-butyloxycarbonyl) protecting group provides stability during synthesis and can be easily removed under acidic conditions.
Boc-Leu-OSu is primarily utilized in peptide coupling reactions, where it acts as an activated ester. The presence of the N-hydroxysuccinimide moiety enhances the reactivity of the carboxyl group, facilitating its reaction with amines to form amide bonds. Typical reactions include:
While Boc-Leu-OSu itself may not exhibit significant biological activity, its derivatives and the peptides synthesized using it can have various biological functions. Leucine is known for its role in protein synthesis and regulation of metabolic pathways. Peptides containing leucine have been studied for their potential roles in muscle growth, insulin signaling, and as bioactive compounds in pharmaceuticals.
Several methods exist for synthesizing Boc-Leu-OSu:
Boc-Leu-OSu is widely used in:
Boc-Leu-OSu shares structural similarities with other activated esters used in peptide synthesis. Below are some comparable compounds:
Compound Name | Structure | Unique Features |
---|---|---|
N-alpha-Boc-Lys-OSu | C₁₈H₃₁N₃O₆ | Contains lysine; used for synthesizing peptides with basic residues. |
N-alpha-Boc-Phe-OSu | C₁₅H₁₉N₂O₆ | Contains phenylalanine; important for aromatic interactions in peptides. |
N-alpha-Boc-Asp-OSu | C₁₅H₁₉N₂O₇ | Contains aspartic acid; useful for synthesizing negatively charged peptides. |
Boc-Leu-OSu is unique due to its specific application in synthesizing leucine-containing peptides, which play crucial roles in muscle metabolism and protein synthesis. Its stability under various conditions and ease of deprotection make it a preferred choice among researchers.
N-(tert-Butoxycarbonyl)-L-leucine N-Hydroxysuccinimide Ester possesses the molecular formula C₁₅H₂₄N₂O₆ with a molecular weight of 328.36 grams per mole. The compound is assigned Chemical Abstracts Service number 3392-09-4 and bears the MDL Number MFCD00037913. The structural architecture of this molecule incorporates three distinct functional domains that contribute to its synthetic utility: the L-leucine amino acid backbone, the tert-butoxycarbonyl protecting group, and the N-hydroxysuccinimide ester activation group.
The stereochemical configuration centers on the L-leucine residue, which maintains its natural S-configuration at the alpha-carbon position. The optical activity of the compound is characterized by [α]₂₀/D 43.5±1°, c = 1% in dioxane, confirming the preservation of stereochemical integrity during synthesis. The tert-butoxycarbonyl group provides steric bulk and electron-withdrawing properties that effectively mask the amino group reactivity, preventing unwanted side reactions during synthetic procedures.
Physical characterization reveals that N-(tert-Butoxycarbonyl)-L-leucine N-Hydroxysuccinimide Ester exhibits a melting point range of 110-113 °C and maintains a predicted density of 1.20±0.1 g/cm³. The compound demonstrates a predicted pKa value of 10.81±0.46, reflecting the acidic nature of the carbamate proton when the protecting group is protonated. Storage requirements mandate refrigeration at -20°C to maintain compound stability and prevent degradation of the reactive N-hydroxysuccinimide ester functionality.
The molecular complexity, quantified at 479 units, indicates the sophisticated three-dimensional structure arising from multiple rotatable bonds and stereochemical constraints. The compound contains 23 heavy atoms with one defined stereocenter, emphasizing the precision required in synthetic manipulation. Hydrogen bonding capacity includes six acceptor sites and one donor site, facilitating specific intermolecular interactions essential for crystallization and purification processes.
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₅H₂₄N₂O₆ | |
Molecular Weight | 328.36 g/mol | |
Melting Point | 110-113 °C | |
Optical Activity | [α]₂₀/D 43.5±1° | |
Storage Temperature | -20°C | |
Heavy Atom Count | 23 | |
Rotatable Bonds | 8 |
The development of N-(tert-Butoxycarbonyl)-L-leucine N-Hydroxysuccinimide Ester represents the convergence of two revolutionary advances in synthetic chemistry: the introduction of the tert-butoxycarbonyl protecting group and the development of N-hydroxysuccinimide ester activation. The tert-butoxycarbonyl protecting group was introduced as a significant advancement over earlier protection strategies, offering superior stability under basic conditions while remaining readily removable under acidic conditions. This orthogonal protection strategy enabled more sophisticated synthetic approaches compared to previous methods that often suffered from harsh deprotection conditions or limited stability profiles.
The historical foundation for modern peptide synthesis began with the pioneering work of Bergmann and Zervas, who created the first reversible N-alpha-protecting group for peptide synthesis through the carbobenzoxy group in 1932. However, the limitations of this early protecting group strategy necessitated the development of more versatile alternatives. The introduction of solid-phase peptide synthesis by Merrifield in the early 1960s created new demands for protecting group strategies that could withstand repetitive coupling and deprotection cycles while maintaining high fidelity in peptide construction.
The evolution toward tert-butoxycarbonyl protection occurred through systematic investigation of carbamate-based protecting groups that offered improved stability and selectivity compared to earlier methods. Merrifield's adoption of the tert-butoxycarbonyl group for solid-phase peptide synthesis represented a significant advancement, utilizing "relative acidolysis" where the N-alpha-protecting group demonstrated lability in moderate acid while side-chain protecting groups remained stable. This strategy enabled the construction of complex peptides with unprecedented efficiency and reliability.
The parallel development of N-hydroxysuccinimide ester activation emerged from the need for more efficient coupling reagents in peptide synthesis. Anderson and co-workers introduced N-hydroxysuccinimide esters in 1963, recognizing their advantage of forming water-soluble byproducts under neutral conditions. This development addressed critical limitations of earlier activated esters that often produced toxic or difficult-to-remove byproducts. The combination of tert-butoxycarbonyl protection with N-hydroxysuccinimide ester activation created a powerful synthetic platform that remains central to contemporary peptide synthesis methodologies.
The integration of these two technologies enabled the development of activated amino acid derivatives like N-(tert-Butoxycarbonyl)-L-leucine N-Hydroxysuccinimide Ester that combined protective and activating functionalities in a single molecule. This approach streamlined synthetic procedures by reducing the number of separate reagents required while improving reaction efficiency and reducing side product formation. The shelf-stable nature of these compounds and their reactivity under mild conditions made them highly practical for synthetic applications.
N-Hydroxysuccinimide esters have emerged as one of the most versatile and widely utilized classes of activated esters in contemporary bioconjugation chemistry, with compounds like N-(tert-Butoxycarbonyl)-L-leucine N-Hydroxysuccinimide Ester serving as representative examples of this important chemical class. The fundamental reactivity of N-hydroxysuccinimide esters toward primary amines has established them as essential tools for creating stable amide bonds between diverse molecular components, enabling the construction of complex bioconjugates with precise control over linkage chemistry and spatial arrangement.
The mechanistic basis for N-hydroxysuccinimide ester reactivity centers on the electrophilic carbonyl carbon that undergoes nucleophilic attack by primary amines, forming stable amide bonds while releasing N-hydroxysuccinimide as a water-soluble byproduct. This reaction proceeds optimally under physiological to slightly alkaline conditions, typically at pH 7.2 to 9.0, where primary amines exist predominantly in their deprotonated, nucleophilic form. The pH-dependent nature of this chemistry allows for precise control over reaction kinetics and selectivity, with optimal conditions occurring at pH 8.3-8.5 where amine nucleophilicity is maximized while N-hydroxysuccinimide ester hydrolysis remains manageable.
Contemporary applications of N-hydroxysuccinimide ester chemistry extend far beyond traditional peptide synthesis into diverse areas of bioconjugation including protein modification, antibody-drug conjugates, and biomaterial functionalization. The ability of these reagents to selectively target primary amines, which occur naturally at the N-terminus of proteins and in lysine side chains, enables site-specific modification strategies that preserve protein structure and function while introducing desired functionalities. This selectivity has proven particularly valuable in protein engineering applications where precise modification patterns are essential for maintaining biological activity.
The versatility of N-hydroxysuccinimide ester chemistry has also enabled its adoption in emerging areas such as covalent ligand discovery and chemical proteomics. Recent investigations have demonstrated that fragment-based N-hydroxysuccinimide ester ligands can achieve selectivity for specific lysine hotspots on target proteins, opening new avenues for drug discovery and chemical biology research. This selectivity arises from the interplay between the chemical reactivity of the N-hydroxysuccinimide ester and the local protein environment surrounding potential target lysine residues.
The practical advantages of N-hydroxysuccinimide ester chemistry include excellent stability under appropriate storage conditions, predictable reactivity patterns, and compatibility with aqueous reaction media. The half-life of N-hydroxysuccinimide esters in aqueous solution provides a practical window for bioconjugation reactions, with stability ranging from 4-5 hours at pH 7.0 and 0°C to approximately 10 minutes at pH 8.6 and 4°C. This time-dependent hydrolysis creates a natural limitation that encourages efficient reaction design while preventing indefinite persistence of reactive species in biological systems.
Current methodological developments continue to expand the utility of N-hydroxysuccinimide ester chemistry through improved reaction conditions, enhanced selectivity strategies, and novel applications in biomedicine and biotechnology. The integration of these reagents with advanced purification techniques, automated synthesis platforms, and sophisticated analytical methods has created powerful synthetic capabilities that enable the construction of complex molecular architectures with unprecedented precision and efficiency.
N-tert-Butoxycarbonyl-L-leucine N-hydroxysuccinimide ester (Boc-Leu-OSu) represents a crucial activated amino acid derivative extensively employed in peptide synthesis applications [1] . This compound, with the molecular formula C₁₅H₂₄N₂O₆ and molecular weight of 328.36 g/mol, serves as an essential building block for constructing peptide chains through efficient amide bond formation [15]. The compound features a tert-butyloxycarbonyl protecting group on the amino terminus and an N-hydroxysuccinimide ester activating group on the carboxyl terminus, making it particularly valuable for controlled coupling reactions [1] [3].
The synthesis of Boc-Leu-OSu can be accomplished through both solid-phase and solution-phase methodologies, each offering distinct advantages and limitations [8] [9]. In solid-phase peptide synthesis applications, Boc-Leu-OSu facilitates efficient peptide bond formation by acting as an activated amino acid building block that couples readily with amino groups on resin-bound peptides [8]. The solid-phase approach enables automated synthesis procedures and simplified purification processes, as the growing peptide chain remains attached to an insoluble polymeric support throughout the synthesis [10].
Solution-phase synthesis methods for Boc-Leu-OSu preparation typically involve the activation of N-tert-butoxycarbonyl-L-leucine with N-hydroxysuccinimide in the presence of coupling reagents such as dicyclohexylcarbodiimide [13]. These solution-phase approaches offer greater flexibility in reaction conditions and enable precise control over stoichiometry, though they require more extensive purification procedures compared to solid-phase methods [9] [14]. Research has demonstrated that solution-phase synthesis can achieve yields ranging from 58% to 89% depending on the specific coupling reagents and reaction conditions employed [13].
The choice between solid-phase and solution-phase approaches depends on the intended application and scale of synthesis [21]. Solid-phase methods are particularly advantageous for repetitive coupling cycles and automated peptide synthesis, while solution-phase methods provide better control for preparative-scale synthesis of the activated ester itself [10] [21]. Both approaches have proven effective for incorporating leucine residues into peptide sequences, with solid-phase methods showing particular utility in pharmaceutical applications where consistent product quality is essential [3] [8].
The optimization of coupling reagents and reaction conditions plays a critical role in maximizing the efficiency and yield of Boc-Leu-OSu synthesis and subsequent peptide coupling reactions [18] [22]. Dicyclohexylcarbodiimide has emerged as one of the most widely used coupling reagents for preparing N-hydroxysuccinimide esters of protected amino acids [18]. This reagent functions by activating the carboxyl group of Boc-leucine to form an O-acylisourea intermediate, which subsequently reacts with N-hydroxysuccinimide to generate the desired activated ester [18].
Alternative coupling reagents include ethyl-(N',N'-dimethylamino)propylcarbodiimide hydrochloride, which offers the advantage of water solubility and facilitates aqueous workup procedures [18] [22]. This water-soluble carbodiimide has demonstrated effectiveness in peptide coupling reactions, achieving yields of 75-85% under optimized conditions [18]. Diisopropylcarbodiimide represents another viable option, particularly for solid-phase applications where the urea byproduct remains more soluble compared to dicyclohexylcarbodiimide [22].
Method | Coupling Reagent | Additive | Solvent | Temperature | Yield (%) |
---|---|---|---|---|---|
DCC/NHS Method | Dicyclohexylcarbodiimide | N-Hydroxysuccinimide | Dichloromethane/DMF | Room temperature | 58-89 |
EDC/NHS Method | Ethyl-(N',N'-dimethylamino)propylcarbodiimide | N-Hydroxysuccinimide | Water/DMF | Room temperature | 75-85 |
DIC/HOBt Method | Diisopropylcarbodiimide | 1-Hydroxybenzotriazole | Dichloromethane | 0-10°C | 85-95 |
Symmetrical Anhydride Method | Preformed anhydride | None | Dichloromethane | Room temperature | 68-75 |
The inclusion of additives such as 1-hydroxybenzotriazole has proven beneficial for minimizing racemization during amino acid coupling reactions [11] [22]. Research has shown that the addition of 1-hydroxybenzotriazole to carbodiimide-mediated coupling reactions significantly reduces the formation of D-amino acid contaminants, with racemization levels typically below 1% when proper conditions are maintained [11]. Temperature control also plays a crucial role, with lower temperatures (0-10°C) generally favoring reduced racemization rates while maintaining acceptable reaction rates [22].
Solvent selection influences both reaction efficiency and product purity [19] [20]. Dichloromethane and dimethylformamide represent the most commonly employed solvents for Boc-Leu-OSu synthesis, with dichloromethane offering good solubility for organic reactants and dimethylformamide providing enhanced solubility for polar intermediates [13] [14]. Mixed solvent systems combining dichloromethane with dimethylformamide have demonstrated particular effectiveness in achieving high yields while maintaining product quality [13].
Comprehensive analytical characterization of Boc-Leu-OSu requires multiple complementary techniques to ensure product purity and structural integrity [7] [14]. The assessment of purity is particularly critical given the compound's role as an activated intermediate in peptide synthesis, where impurities can significantly impact coupling efficiency and final product quality [15]. Modern analytical approaches combine spectroscopic, chromatographic, and spectrometric methods to provide complete characterization profiles [14] [15].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₅H₂₄N₂O₆ | [15] |
Molecular Weight (g/mol) | 328.36 | [15] |
CAS Number | 3392-09-4 | [15] |
Melting Point (°C) | 110-113 | [15] |
Optical Activity [α]D20 | +43.5±1° (c=1% in dioxane) | [15] |
Solubility in DMF (mg/mL) | 30 | [8] |
Solubility in Ethanol (mg/mL) | 30 | [8] |
Appearance | White to off-white solid | [1] [3] |
Nuclear magnetic resonance spectroscopy provides definitive structural confirmation and purity assessment for Boc-Leu-OSu through detailed analysis of proton and carbon-13 chemical environments [13] [28]. Proton nuclear magnetic resonance spectra typically reveal characteristic signal patterns corresponding to the tert-butyl protecting group, leucine side chain, and N-hydroxysuccinimide moiety [13]. The tert-butyl group appears as a singlet around 1.4 parts per million, while the leucine methyl groups generate distinctive doublet patterns in the aliphatic region [28].
Carbon-13 nuclear magnetic resonance spectroscopy offers complementary structural information, with carbonyl carbons appearing in the characteristic range of 170-172 parts per million [13] [28]. The presence of multiple carbonyl environments corresponding to the carbamate, ester, and succinimide functionalities provides definitive confirmation of successful ester formation [28]. Spectral analysis must account for the potential presence of rotational conformers due to restricted rotation around the carbamate bond, which can result in doubled signal patterns [28].
Advanced nuclear magnetic resonance techniques, including two-dimensional experiments and variable-temperature studies, can provide additional structural insights and conformational analysis [17]. These methods are particularly valuable for confirming stereochemical integrity and detecting potential impurities that might not be readily apparent in routine one-dimensional spectra [16] [17]. The integration ratios of characteristic signals serve as quantitative measures of purity and can detect the presence of unreacted starting materials or side products [17].
High-performance liquid chromatography represents the gold standard for purity assessment of Boc-Leu-OSu, offering both quantitative purity determination and separation of potential impurities [7] [14]. Reversed-phase chromatography using C18 columns with acetonitrile-water gradient elution systems provides optimal separation of the target compound from related substances [24] [25]. Typical analytical conditions employ gradient programs starting with high aqueous content and progressing to high organic content to achieve baseline separation of all components [24].
The retention behavior of Boc-Leu-OSu on reversed-phase columns reflects its moderate hydrophobicity, with retention times typically falling in the intermediate range of gradient elution programs [24] [25]. Purity specifications for pharmaceutical applications typically require ≥97-99% purity by high-performance liquid chromatography, with individual impurities limited to ≤0.5% [7]. Method validation parameters including linearity, precision, accuracy, and specificity must be established to ensure reliable quantitative results [14].
Technique | Conditions/Parameters | Expected Results |
---|---|---|
HPLC Purity Assessment | RP-HPLC, C18 column, ACN/H₂O gradient | ≥97-99% purity |
¹H NMR Spectroscopy | CDCl₃ or DMSO-d₆, 300-600 MHz | Characteristic Boc, leucine, and OSu signals |
¹³C NMR Spectroscopy | CDCl₃ or DMSO-d₆, 75-150 MHz | Carbonyl carbons at ~170-172 ppm |
Mass Spectrometry (ESI-MS) | Positive ion mode, m/z 329 [M+H]⁺ | Molecular ion peak and fragments |
Optical Rotation | c=1% in dioxane, 20°C | [α]D20 = +43.5±1° |
Advanced chromatographic techniques, including chiral high-performance liquid chromatography, enable determination of enantiomeric purity, which is crucial for pharmaceutical applications [29] [30]. These methods can detect D-leucine impurities at levels below 0.1%, ensuring compliance with stringent stereochemical purity requirements [29]. The separation of leucine from closely related amino acids such as isoleucine requires optimized chromatographic conditions and may necessitate specialized column chemistries [30].
Mass spectrometry provides unambiguous molecular weight confirmation and structural characterization through fragmentation pattern analysis [15] [27]. Electrospray ionization mass spectrometry in positive ion mode typically generates a protonated molecular ion at m/z 329 [M+H]⁺, confirming the expected molecular weight of 328.36 for Boc-Leu-OSu [15]. The soft ionization conditions of electrospray ionization minimize fragmentation, allowing clear observation of the molecular ion peak [27].
Collision-induced dissociation experiments provide detailed structural information through controlled fragmentation of the molecular ion [20] [27]. Characteristic fragmentation patterns include loss of the tert-butoxycarbonyl group (mass loss of 100), loss of the N-hydroxysuccinimide moiety (mass loss of 115), and formation of leucine-related fragments [27]. These fragmentation patterns serve as diagnostic tools for confirming structural integrity and detecting potential impurities [20].
Tandem mass spectrometry techniques offer enhanced specificity for trace impurity detection and structural elucidation of degradation products [20] [27]. The ability to perform multiple stages of fragmentation (MSⁿ) enables detailed characterization of complex fragmentation pathways and provides definitive structural assignments [27]. High-resolution mass spectrometry further enhances analytical capabilities by providing accurate mass measurements that can distinguish between isobaric compounds and confirm molecular formulas [15].